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Introduction

Saquayamycin C is a member of the angucycline class of antibiotics, a diverse family of
polyketide natural products known for their significant biological activities.[1][2] First isolated
from the culture broth of Streptomyces nodosus MH190-16F3, Saquayamycin C, along with its
analogues (A, B, and D), has demonstrated notable antimicrobial and antitumor properties.[1]
Specifically, it exhibits inhibitory effects against Gram-positive bacteria and both adriamycin-
sensitive and adriamycin-resistant P388 leukemia cells.[1] Further studies have reported its
isolation from Streptomyces spp. PAL114, a strain from Saharan soil, which showed strong
activity against Candida albicans M3 and Bacillus subtilis ATCC 6633.[2]

This technical guide provides a comprehensive overview of the available scientific information
on Saquayamycin C. Due to the limited publicly available data specifically for Saquayamycin
C, this document leverages detailed information from its closely related and better-
characterized analogues, Saquayamycin A and B, to provide a thorough understanding of this
compound class.

Chemical Structure and Physicochemical Properties

Saquayamycins are glycosides of aquayamycin, featuring a benz[a]anthracene core.[1] While
the precise structure of Saquayamycin C is not readily available in public databases, its CAS
number is 99260-70-5.[3] A safety data sheet associated with this CAS number indicates a
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molecular formula of C43H52016 and a molecular weight of 824.86 g/mol .[3] This differs
slightly from Saquayamycin A (C43H48016), suggesting a higher degree of saturation in the
Saquayamycin C structure.[4]

For comparative purposes, the detailed structures and physicochemical properties of
Saquayamycin A and a related compound are presented below.

Table 1: Physicochemical Properties of Saquayamycin A

Property Value Source(s)

Molecular Formula C43H48016 [4]

Molecular Weight 820.8 g/mol [4]

Exact Mass 820.29423544 Da [4]

Appearance Orange-red solid [5]

Solubility Soluble in methanol, DMSO General for angucyclines
UV-Vis max Data not available for C

IR (KBr) cm-1 Data not available for C

Note: Specific spectral data for Saquayamycin C is not available in the reviewed literature.
The structure of Saquayamycin A is provided for reference.

Diagram 1: General Chemical Scaffold of Saquayamycins

Caption: General structure of the Saquayamycin family.

Biological Activity

Saquayamycin C has been reported to possess both antimicrobial and anticancer activities.[1]
[2] While specific quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC
(minimum inhibitory concentration) values for Saquayamycin C are not detailed in the
accessible literature, the activities of its analogues provide insight into the potential potency of
this compound class.
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Table 2: Reported Biological Activities of Saquayamycin Analogues

L Cell Line / Reported
Compound Activity Type . Source(s)
Organism Value (pM)
) ) PC3 (prostate
Saquayamycin A Cytotoxic GI50 =0.015 [5]
cancer)

PC3 (prostate

Saquayamycin B Cytotoxic GI50 = 0.0075 [5]
cancer)
) ) H460 (lung
Saquayamycin B Cytotoxic GI50=3.9 [5]
cancer)
) ) H460 (lung
Saquayamycin H  Cytotoxic GI50=3.3 [5]
cancer)

) ) PC3 (prostate
Saquayamycin J Cytotoxic GI50 =0.012 [5]
cancer)

. . PC3 (prostate
Saquayamycin K Cytotoxic GI50 =0.018 [5]
cancer)

Experimental Protocols
Isolation and Purification of Saquayamycins

The following is a generalized protocol based on the methodologies described for the isolation
of saquayamycins from Streptomyces species.[2][6]

o Fermentation: A seed culture of Streptomyces spp. is prepared in a suitable liquid medium
(e.g., ISP-2 broth) and incubated at 30°C for 4 days with shaking. This is then used to
inoculate a larger production culture, which is fermented under similar conditions for an
extended period (e.g., 7-10 days) to allow for the production of secondary metabolites.

o Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant.
The cell-free supernatant is then extracted with an equal volume of an organic solvent,
typically dichloromethane. The organic phase, containing the saquayamycins, is collected.
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» Concentration: The organic extract is concentrated to dryness using a rotary evaporator
under reduced pressure at a temperature below 40°C.

 Purification: The crude extract is redissolved in a minimal amount of methanol and subjected
to purification by High-Performance Liquid Chromatography (HPLC). A reverse-phase
column (e.g., C18) is commonly used with a gradient elution system of water and methanol
or acetonitrile to separate the different saquayamycin analogues. Fractions are collected and
monitored by UV-Vis spectroscopy.

o Characterization: The purified compounds, including Saquayamycin C (identified as
compound P41B in one study), are characterized by spectroscopic methods, including UV-
visible spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and
mass spectrometry to confirm their structure and purity.[2]

Diagram 2: Experimental Workflow for Saquayamycin Isolation
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Caption: Workflow for isolating Saquayamycins.
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Mechanism of Action

While the specific molecular mechanism of Saquayamycin C has not been elucidated, studies
on the closely related analogue Saquayamycin B1 provide a potential model. Research has
shown that Saquayamycin B1 inhibits the proliferation, invasion, and migration of human
colorectal cancer cells by targeting the PISK/AKT signaling pathway. This pathway is a critical
regulator of cell survival, growth, and apoptosis, and its dysregulation is a hallmark of many
cancers. Inhibition of this pathway by Saquayamycin B1 leads to apoptosis (programmed cell
death) and a reduction in the epithelial-mesenchymal transition (EMT), a process involved in
cancer metastasis. It is plausible that Saquayamycin C exerts its anticancer effects through a
similar mechanism.

Diagram 3: Proposed PI3K/AKT Signaling Pathway Inhibition
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Caption: Potential inhibition of the PISK/AKT pathway.

Conclusion

Saquayamycin C is a promising natural product with demonstrated antimicrobial and
anticancer properties. While detailed characterization and mechanistic studies specific to this
analogue are limited in the current literature, the extensive research on the saquayamycin
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family provides a strong foundation for future investigation. The data on related compounds
suggest that Saquayamycin C likely possesses potent biological activity, potentially mediated
through the inhibition of key cellular signaling pathways such as PI3K/AKT. Further research is
warranted to fully elucidate the chemical structure, biological activity spectrum, and mechanism
of action of Saquayamycin C, which could pave the way for its development as a therapeutic
agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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